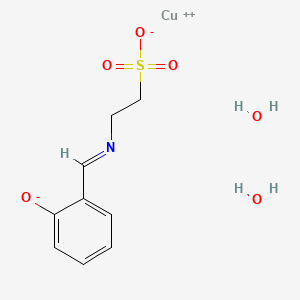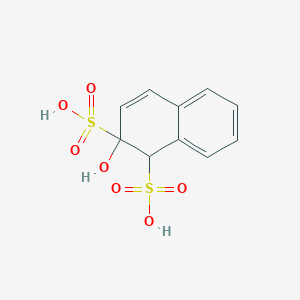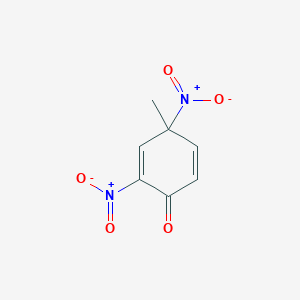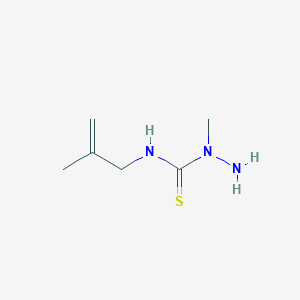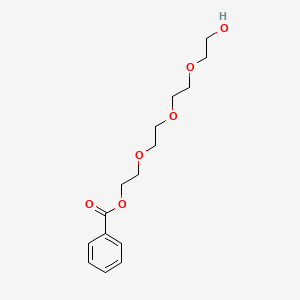![molecular formula C16H22O2 B14294888 2-[(5-Phenylpent-4-en-1-yl)oxy]oxane CAS No. 129454-82-6](/img/structure/B14294888.png)
2-[(5-Phenylpent-4-en-1-yl)oxy]oxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Phenylpent-4-en-1-yl)oxy]oxane typically involves the reaction of 5-phenylpent-4-en-1-ol with tetrahydropyran in the presence of an acid catalyst. The reaction proceeds through the formation of a tetrahydropyranyl ether, which is then deprotected to yield the desired oxane compound. Commonly used acid catalysts include p-toluenesulfonic acid and sulfuric acid. The reaction is usually carried out in an organic solvent such as dichloromethane at ambient temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction conditions such as temperature, pressure, and catalyst concentration. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-[(5-Phenylpent-4-en-1-yl)oxy]oxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the phenylpent-4-en-1-yl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized oxane derivatives.
科学的研究の応用
2-[(5-Phenylpent-4-en-1-yl)oxy]oxane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic properties and applications in drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 2-[(5-Phenylpent-4-en-1-yl)oxy]oxane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylpent-4-en-1-yl group may play a role in binding to specific sites, while the oxane ring can influence the compound’s overall stability and reactivity. Pathways involved in its mechanism of action may include signal transduction, metabolic processes, and molecular recognition.
類似化合物との比較
Similar Compounds
2-[(5-Phenylpent-4-yn-1-yl)oxy]oxane: This compound features a similar structure but with a triple bond in the phenylpentyl group.
1-Phenyl-4-penten-1-yne: Another related compound with a different functional group arrangement.
Uniqueness
2-[(5-Phenylpent-4-en-1-yl)oxy]oxane is unique due to its specific combination of a phenylpent-4-en-1-yl group and an oxane ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
129454-82-6 |
|---|---|
分子式 |
C16H22O2 |
分子量 |
246.34 g/mol |
IUPAC名 |
2-(5-phenylpent-4-enoxy)oxane |
InChI |
InChI=1S/C16H22O2/c1-3-9-15(10-4-1)11-5-2-7-13-17-16-12-6-8-14-18-16/h1,3-5,9-11,16H,2,6-8,12-14H2 |
InChIキー |
IYOUEYMYPAUREE-UHFFFAOYSA-N |
正規SMILES |
C1CCOC(C1)OCCCC=CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


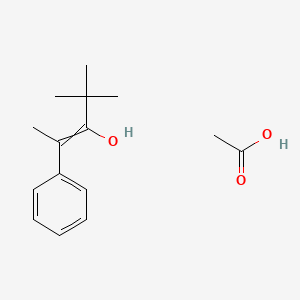
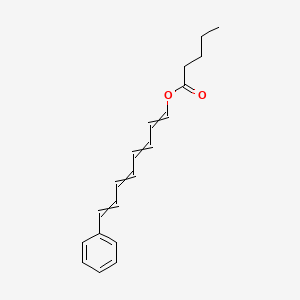
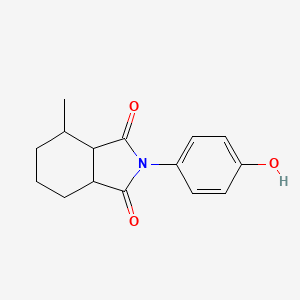
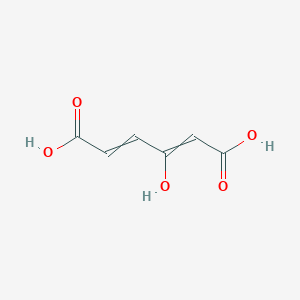
![2-Amino-3-[(E)-(prop-2-en-1-ylidene)amino]but-2-enedinitrile](/img/structure/B14294821.png)
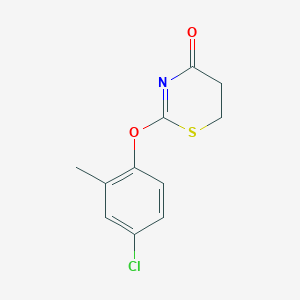

phosphanium bromide](/img/structure/B14294841.png)
![4,4'-[3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy)]diphenol](/img/structure/B14294848.png)
